molecular formula C30H26N4O3S B15087481 (3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15087481
M. Wt: 522.6 g/mol
InChI Key: PELQWIDRTZQNPQ-QPLCGJKRSA-N
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Description

The compound “(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including a thiazolo-triazole ring system, an indole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:

    Formation of the Thiazolo-Triazole Ring System: This might involve the cyclization of a suitable precursor containing thioamide and hydrazine functionalities under acidic or basic conditions.

    Introduction of the Indole Moiety: This could be achieved through a condensation reaction between an indole derivative and the thiazolo-triazole intermediate.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation Products: Indole-2,3-dione derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use as a lead compound in the development of new drugs.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxyphenyl group, for example, might impart different solubility and binding properties compared to methoxy or ethoxy analogs.

Properties

Molecular Formula

C30H26N4O3S

Molecular Weight

522.6 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C30H26N4O3S/c1-3-4-17-37-22-15-13-21(14-16-22)27-31-30-34(32-27)29(36)26(38-30)25-23-7-5-6-8-24(23)33(28(25)35)18-20-11-9-19(2)10-12-20/h5-16H,3-4,17-18H2,1-2H3/b26-25-

InChI Key

PELQWIDRTZQNPQ-QPLCGJKRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)C)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)C)SC3=N2

Origin of Product

United States

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